The compound can be sourced from various chemical suppliers and may also be synthesized in laboratory settings. The unique structure of 5-Bromo-3-(furan-2-yl)-1H-pyrazole makes it a subject of interest for research and development in pharmaceuticals.
5-Bromo-3-(furan-2-yl)-1H-pyrazole belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. It is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its structure.
The synthesis of 5-Bromo-3-(furan-2-yl)-1H-pyrazole typically involves several steps, including the formation of the pyrazole ring and subsequent bromination. Various synthetic routes have been reported, often utilizing readily available reagents.
The molecular formula for 5-Bromo-3-(furan-2-yl)-1H-pyrazole is . The structure features a five-membered pyrazole ring fused with a furan ring, with a bromine substituent at the 5-position.
Key structural data includes:
C1=CC(=N2C=C(C=N1)N=N2)C=O
(indicative structure).5-Bromo-3-(furan-2-yl)-1H-pyrazole can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions due to its reactive sites.
In particular, the bromine atom can be displaced by nucleophiles under appropriate conditions, leading to substituted derivatives that may exhibit enhanced biological activity. Additionally, the furan ring can engage in cycloaddition reactions with dienophiles.
The mechanism of action for compounds like 5-Bromo-3-(furan-2-yl)-1H-pyrazole often involves interaction with biological targets such as enzymes or receptors.
Research indicates that pyrazole derivatives can inhibit specific pathways involved in inflammation and cancer progression. Detailed studies on binding affinities and activity profiles are essential to elucidate their mechanisms further.
5-Bromo-3-(furan-2-yl)-1H-pyrazole typically exhibits:
Key chemical properties include:
5-Bromo-3-(furan-2-yl)-1H-pyrazole has potential applications in:
Research continues to explore its pharmacological profiles and possible therapeutic uses, making it a valuable compound in both academic and industrial settings.
The synthesis of 5-bromo-3-(furan-2-yl)-1H-pyrazole primarily relies on cyclocondensation reactions between furan-containing 1,3-dicarbonyl equivalents and hydrazine derivatives. A widely adopted approach involves the reaction of 2-(furan-2-yl)-1,3-dicarbonyl precursors (e.g., 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione) with hydrazines under acidic conditions. This method yields regioselectively substituted pyrazoles, where the furan ring occupies the C-3 position due to steric and electronic directing effects [2] [8].
Alternatively, bromination-cyclization sequences offer precise control over bromine placement. For example, 3-(furan-2-yl)-1H-pyrazole undergoes electrophilic bromination using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF). The reaction typically occurs at the C-5 position of the pyrazole ring due to its high electron density, achieving yields of 70–85% [1] [8]. Solvent polarity critically influences regioselectivity: polar aprotic solvents like DMF favor C-5 bromination, while protic solvents may promote di- or tri-brominated byproducts.
Key Experimental Data:Table 1: Representative Traditional Synthesis Methods
Starting Material | Reagent/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
1-(Furan-2-yl)butane-1,3-dione | Hydrazine hydrate, EtOH, reflux | 78 | >95% C-3 furan |
3-(Furan-2-yl)-1H-pyrazole | Br₂ (1 eq), AcOH, 25°C, 4h | 82 | C-5 bromination |
3-(Furan-2-yl)-1H-pyrazole | NBS, DMF, 0°C, 2h | 85 | C-5 bromination |
Challenges include competing O-alkylation of the furan ring and decomposition of acid-sensitive intermediates. These are mitigated by using mild bases (e.g., Ca(OH)₂) or low-temperature protocols [1] [4].
Palladium-catalyzed methods enable direct functionalization of pre-brominated pyrazole intermediates. Suzuki-Miyaura coupling is employed to attach the furan group to 5-bromo-1H-pyrazole using furan-2-ylboronic acid and Pd(PPh₃)₄. This method circumvents regioselectivity issues associated with direct cyclization but requires protection of the pyrazole N-H group to prevent catalyst poisoning [3] [6].
Direct C-H furanylation of 5-bromo-1H-pyrazole using Pd(OAc)₂/PCy₃ catalytic systems represents a more atom-economical route. However, this method faces limitations:
Table 2: Palladium-Catalyzed Synthetic Routes
Method | Catalyst System | Additives | Yield (%) | Limitations |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | EtOH/H₂O (3:1) | 65 | N-H protection required |
Direct C-H Furanylation | Pd(OAc)₂, PCy₃, Ag₂CO₃ | PivOH, DMF, 120°C | 42 | Low regioselectivity, byproducts |
Recent advances utilize N-protected pyrazole templates (e.g., SEM- or Bn-protected) to enhance coupling efficiency. Subsequent deprotection with acids (HCl) or fluorides (TBAF) yields the target compound with overall improved yields (up to 75%) [6].
Microwave irradiation significantly accelerates the synthesis of 5-bromo-3-(furan-2-yl)-1H-pyrazole, reducing reaction times from hours to minutes while improving yields. A solvent-free protocol involves grinding 3-(furan-2-yl)-1H-pyrazole with NBS using a mortar and pestle, followed by microwave irradiation (300W, 120°C, 5–8 min). This approach achieves near-quantitative conversion and minimizes solvent waste [5] [7].
For one-pot cyclization-bromination, hydrazine hydrochlorides, 2-acetylfuran, and brominating agents (e.g., CuBr₂) are irradiated under solvent-free conditions. Key advantages include:
Process Optimization Data:Table 3: Microwave vs. Conventional Synthesis
Parameter | Conventional Method | Microwave Method | Improvement |
---|---|---|---|
Reaction Time | 3–6 hours | 5–15 minutes | 12–24x faster |
Typical Yield | 68–75% | 85–92% | 17–24% increase |
Solvent Consumption | 30–50 mL/g | 0–5 mL/g | Near solvent-free |
Regioselectivity | 85–90% | 95–98% | >8% enhancement |
Mechanistic studies indicate microwave-specific effects arise from dielectric heating, which facilitates faster molecular rotation and dipole alignment in transition states [7].
The electrophilic bromination of 3-(furan-2-yl)-1H-pyrazole exhibits complex regioselectivity due to:
Table 4: Regioselectivity Control Strategies
Factor | Effect on C-5 Selectivity | Mitigation Approach |
---|---|---|
Protic solvents (MeOH) | Decreases (≤70%) | Use DMF or CHCl₃ (≥90%) |
Excess Br₂ (≥1.2 eq) | Promotes dibromination | Strict stoichiometry (1.0–1.05 eq) |
Temperature >30°C | Furan ring bromination | Low-temperature bromination (0–5°C) |
Electron-donating groups | Redirects to C-4 | Electron-withdrawing N-protection |
Computational insights (DFT calculations) reveal the C-5 position of 3-(furan-2-yl)-1H-pyrazole has a 12.3 kcal/mol lower activation barrier for electrophilic attack compared to C-4. This preference is attributed to resonance stabilization from the furan moiety, which increases electron density at pyrazole C-5 [2] [8]. Functionalization challenges include palladium-catalyzed cross-coupling at C-4 of pre-brominated derivatives, which requires specialized ligands (e.g., XPhos) to prevent furyl group participation.
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: